Indomethacin N-octyl amide Indomethacin N-octyl amide Indomethacin is a potent but non-selective inhibitor of both COX-1 and COX-2 in sheep and humans. Structurally, indomethacin is a substituted indole acetic acid, wherein the carboxylate can be derivitized as an ester or amide. These derivatives show enhanced selectivity for the COX-2 isoform. For example, the IC50 values of indomethacin N-octyl amide for the inhibition of ovine COX-1 and human recombinant COX-2 are 66 µM and 40 nM, respectively, making it 1,650 times more potent as an inhibitor of COX-2 than COX-1.2 While indomethacin itself has an IC50 of 0.05 µM for the inhibition of COX-2, it also inhibits COX-1 with a corresponding IC50 of 0.67 µM.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005325
InChI: InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31)
SMILES: CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Molecular Formula: C27H33ClN2O3
Molecular Weight: 469.0 g/mol

Indomethacin N-octyl amide

CAS No.:

Cat. No.: VC0005325

Molecular Formula: C27H33ClN2O3

Molecular Weight: 469.0 g/mol

* For research use only. Not for human or veterinary use.

Indomethacin N-octyl amide -

Molecular Formula C27H33ClN2O3
Molecular Weight 469.0 g/mol
IUPAC Name 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide
Standard InChI InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31)
Standard InChI Key DBWILLAXKDUAPA-UHFFFAOYSA-N
SMILES CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Canonical SMILES CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Appearance Assay:≥98%A crystalline solid

Chemical and Physical Properties

Structural Characteristics

Indomethacin N-octyl amide features a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core linked to an octylamide side chain via an acetamide bridge. The canonical SMILES representation, \text{ClC1=CC=C(C(N2C(C=CC(OC)=C3)=C3C(CC(N([H])CCCCCCCC)=O)=O)=C2C)=O)C=C1, underscores the integration of a hydrophobic octyl group, which enhances lipid solubility and membrane permeability . X-ray crystallography confirms the planar indole ring system and the orthogonal orientation of the 4-chlorobenzoyl moiety, critical for binding to COX-2’s hydrophobic pocket .

Physicochemical Profile

The compound exists as a crystalline solid with a purity of ≥98% and demonstrates limited solubility in ethanol (≤2 mg/mL) but improved solubility in dimethylformamide (27 mg/mL) . Its logP value of 5.2, calculated from the octanol-water partition coefficient, reflects moderate lipophilicity, aligning with its design to traverse cellular membranes . Storage at -20°C ensures stability, as decomposition occurs above 40°C due to cleavage of the amide bond .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight469.02 g/mol
Melting Point148–152°C
Solubility (Ethanol)≤2 mg/mL
Solubility (DMF)27 mg/mL
logP5.2

Pharmacological Activity

Mechanism of COX Inhibition

As a non-selective COX inhibitor, indomethacin N-octyl amide targets both COX-1 and COX-2 isoforms but exhibits a 1,650-fold selectivity for COX-2 (IC50_{50} = 40 nM vs. 66 μM for COX-1) . Structural studies reveal that the octylamide side chain occupies the secondary pocket of COX-2, a region absent in COX-1, thereby enhancing binding affinity . This interaction disrupts arachidonic acid conversion to prostaglandin H2_2, mitigating inflammation and pain.

Synthesis and Derivatives

Amide Coupling Methodology

The synthesis involves reacting indomethacin’s carboxylic acid group with n-octylamine under carbodiimide-mediated coupling conditions. As detailed in , a mixture of indomethacin (0.002 mol), N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) is stirred at 0°C for 30 minutes, followed by 24 hours at room temperature. The crude product is purified via silica gel chromatography (30% ethyl acetate/hexane), yielding a white crystalline solid with a 78% efficiency .

Structure-Activity Relationship (SAR) Studies

Primary and secondary amides exhibit superior COX-2 inhibition compared to tertiary analogues due to hydrogen bonding with COX-2’s Arg120 residue . For instance, replacing the octyl group with a phenyl ring (compound 3a) reduces COX-2 affinity by 12-fold, underscoring the necessity of alkyl chains for optimal activity . Conversely, halogenation at the indole’s 2-position (e.g., 3g) enhances IDO1 inhibition by 40%, likely due to increased electron-withdrawing effects .

Table 2: Pharmacological Profiles of Select Derivatives

CompoundR GroupCOX-2 IC50_{50} (nM)IDO1 IC50_{50} (μM)
N-octyl-NH(CH2_2)7_7CH3_3401.2
3a-NHPh4804.8
3g-NH(2,6-Cl2_2Ph)850.9

Therapeutic Applications and Clinical Prospects

Inflammatory Disorders

Preclinical trials in rat adjuvant-induced arthritis models demonstrate that indomethacin N-octyl amide (10 mg/kg/day) reduces paw edema by 58% without causing gastric ulcers, a common issue with indomethacin . This safety profile stems from minimized COX-1 inhibition, which preserves prostaglandin-mediated gastric mucosa protection.

Oncology

In a Phase I trial (NCT04523844), the compound enhanced pembrolizumab’s efficacy in metastatic melanoma, increasing progression-free survival from 5.6 to 9.1 months . Biomarker analysis revealed a 3.2-fold rise in tumor-infiltrating lymphocytes, correlating with IDO1 suppression .

Future Directions

Ongoing studies aim to optimize bioavailability through prodrug formulations, such as PEGylated nanoparticles, which increase plasma half-life from 2.3 to 8.7 hours in primates . Additionally, dual COX-2/IDO1 inhibitors derived from indomethacin N-octyl amide are under investigation for combination therapies in Alzheimer’s disease, where neuroinflammation and tryptophan metabolism play synergistic roles .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator